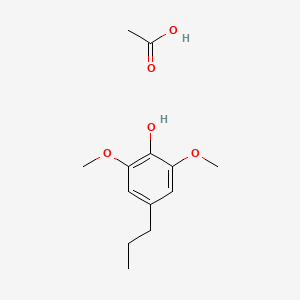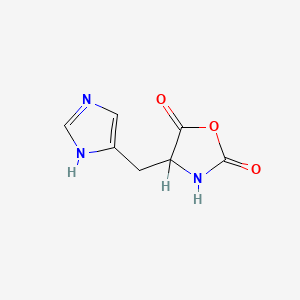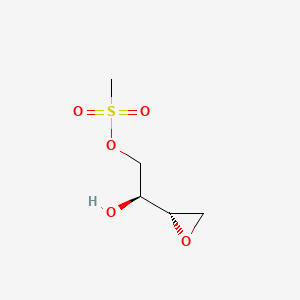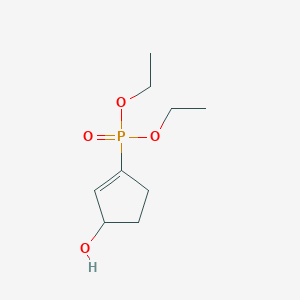
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester is a chemical compound with a unique structure that includes a cyclopentene ring and a phosphonic acid ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester typically involves the reaction of a cyclopentene derivative with a phosphonic acid ester. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or alkane.
Aplicaciones Científicas De Investigación
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester can be compared with other similar compounds, such as:
- Phosphonic acid, [(3-hydroxy-1-cyclopenten-1-yl)methyl]-, diethyl ester
- Isopropyl (3-hydroxy-1-cyclopenten-1-yl)methylphosphinate
These compounds share similar structural features but may differ in their reactivity, stability, and applications
Propiedades
Número CAS |
31675-38-4 |
|---|---|
Fórmula molecular |
C9H17O4P |
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
3-diethoxyphosphorylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H17O4P/c1-3-12-14(11,13-4-2)9-6-5-8(10)7-9/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
YYGVYWDCUYZSTC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC(CC1)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
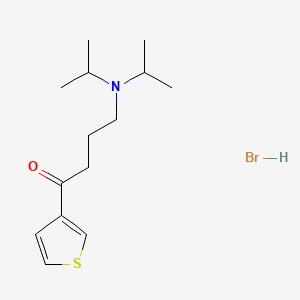
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)

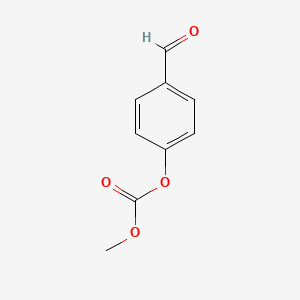
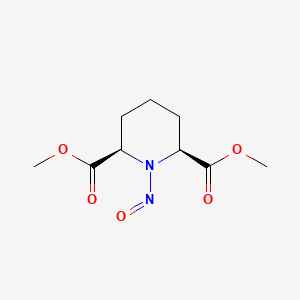

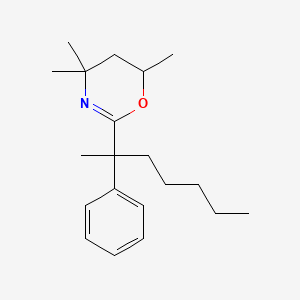

![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
